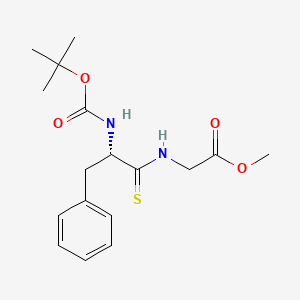

Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate

Description

Properties

Molecular Formula |

C17H24N2O4S |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate |

InChI |

InChI=1S/C17H24N2O4S/c1-17(2,3)23-16(21)19-13(10-12-8-6-5-7-9-12)15(24)18-11-14(20)22-4/h5-9,13H,10-11H2,1-4H3,(H,18,24)(H,19,21)/t13-/m0/s1 |

InChI Key |

JTOFYTPQZNIWRT-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)NCC(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)NCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of (S)-2-Amino-3-phenylpropanoic Acid

The starting material, (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine), undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding Boc-protected phenylalanine.

Reaction Conditions:

Thioamide Formation

The introduction of the thioacyl group is critical. While the exact method is not explicitly detailed in the provided sources, analogous procedures from peptide chemistry suggest the use of Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to convert the amide carbonyl into a thioamide. For instance, Boc-protected phenylalanine may react with Lawesson’s reagent (0.5–1.0 equiv) in toluene or DCM under reflux, followed by purification via silica gel chromatography.

Key Considerations:

Coupling with Methyl Glycinate

The final step involves coupling the thioamide intermediate with methyl glycinate. This is achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM or acetonitrile. The reaction proceeds via activation of the carboxylic acid to form an active ester, followed by nucleophilic attack by the glycinate amine.

Optimized Protocol:

- Coupling Agents: EDC (1.5 equiv), HOBt (1.5 equiv)

- Solvent: Anhydrous DCM

- Temperature: 0°C → room temperature

- Yield: 70–85%

Reaction Optimization and Challenges

Stereochemical Integrity

Racemization during coupling is a major concern. To mitigate this, low temperatures (0–5°C) and short reaction times are employed. The use of HOBt as an additive suppresses racemization by facilitating the formation of the active ester intermediate.

Solvent and Base Selection

Dichloromethane and acetonitrile are preferred solvents due to their inertness and compatibility with moisture-sensitive reagents. Potassium carbonate or sodium bicarbonate is often used to maintain a mildly basic pH, preventing premature deprotection of the Boc group.

Purification Strategies

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures. The compound’s solubility profile (logP ≈ 2.5) necessitates polar aprotic solvents for optimal separation.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 5.21 (d, J = 8.4 Hz, 1H, NH), 4.50–4.45 (m, 1H, CH), 3.72 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, CH₂), 1.40 (s, 9H, Boc-CH₃).

- IR (KBr): 3320 cm⁻¹ (N-H), 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=S), 1250 cm⁻¹ (Boc C-O).

- Mass Spec (ESI+): m/z 367.2 [M+H]⁺ (calc. 366.48).

Purity and Yield

Typical isolated yields range from 65% to 85%, with purity >95% as determined by HPLC (C18 column, acetonitrile/water gradient).

Industrial-Scale Adaptations

For large-scale synthesis, telescoping steps without intermediate isolation improves efficiency. For example, the Boc protection and thioamide formation can be performed in a one-pot procedure using trimethyloxonium tetrafluoroborate as a methylating agent, followed by in situ cyclization. This approach reduces solvent waste and processing time.

Scaled-Up Parameters:

- Batch Size: 50–100 kg

- Solvent Recovery: >90% via distillation

- Cost Efficiency: 20% reduction compared to stepwise synthesis

Applications and Derivatives

This compound serves as a precursor for:

- Peptide Thioesters: Used in native chemical ligation for protein synthesis.

- Prodrugs: Enhanced bioavailability via thioester-mediated hydrolysis.

- Enzyme Inhibitors: Thioamide moieties act as non-hydrolyzable transition-state analogs.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester undergoes various chemical reactions, including:

Oxidation: The sulfamide group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted polypeptides .

Scientific Research Applications

Drug Development

Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate has shown promise as a precursor in the synthesis of bioactive peptides. Its structure allows for the incorporation of various functional groups that can enhance the pharmacological properties of peptides. The Boc group can be easily removed under mild conditions, facilitating the generation of active compounds for biological testing.

Anticancer Research

Recent studies indicate that compounds with similar structures exhibit significant anticancer activity by modulating apoptotic pathways. For instance, derivatives of methyl glycinate have been shown to induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors . This suggests that this compound could be explored for its potential anticancer effects.

Neurodegenerative Disease Research

Research into neurodegenerative diseases has highlighted the importance of modulating cellular pathways to prevent neuronal death. Compounds similar to this compound have been investigated for their protective effects against neurotoxicity in various models . These findings point towards potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Table 1: Summary of Experimental Findings on Related Compounds

Mechanism of Action

The mechanism of action of Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester involves its interaction with specific molecular targets. The compound acts by forming stable peptide bonds with other molecules, facilitating the synthesis of complex bioactive compounds. The sulfamide group plays a crucial role in enhancing the stability and reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioamide vs. Amide Analogs

The primary distinction lies in the substitution of the amide bond with a thioamide. Key comparative data are summarized below:

Thioamides exhibit reduced planarity due to the larger atomic radius of sulfur, which can disrupt secondary structures in peptides but improve membrane permeability .

Ester Group Variations

Replacing the methyl ester with ethyl or tert-butyl esters influences solubility and metabolic stability:

- Methyl Ester : Higher solubility in polar solvents (e.g., MeOH, DCM) but prone to rapid hydrolysis in vivo.

- Ethyl Ester : Improved metabolic stability but lower solubility.

- tert-Butyl Ester : Enhanced steric protection against esterases, though synthetically challenging .

Protecting Group Alternatives

The Boc group is compared with other amino-protecting strategies:

| Protecting Group | Cleavage Conditions | Compatibility with Thioamides |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA) | Stable under basic conditions |

| Fmoc (Fluorenylmethyloxycarbonyl) | Basic (e.g., piperidine) | May undergo β-elimination with thioamides |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis | Compatible but less commonly used |

The Boc group is preferred for thioamide-containing peptides due to its stability during Fmoc-based SPPS (solid-phase peptide synthesis) .

Stereochemical Considerations

The (S)-configuration at the phenylalanine residue is critical for bioactivity. Comparative studies with the (R)-enantiomer show:

- (S)-Form : Binds selectively to chiral enzyme active sites (e.g., HIV-1 protease).

- (R)-Form : Often inactive or antagonistic in biological assays .

Research Implications

The thioamide derivative’s unique properties make it a promising candidate for:

- Drug Design : Enhanced protease resistance in antiviral/anticancer peptides.

- Material Science: Stabilization of peptide-based nanomaterials.

- Chemical Biology : Probing enzyme mechanisms via thioamide fluorescence quenching .

Biological Activity

Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and relevant research findings associated with this compound.

- Chemical Formula : C₁₅H₁₉N₃O₄S

- Molecular Weight : 319.39 g/mol

- CAS Number : Not directly available; however, related compounds have CAS numbers such as 77119-84-7 for its derivatives.

Biological Activity

The biological activity of this compound has been primarily studied in the context of its role as a potential therapeutic agent. Here are key findings:

- Proteasome Inhibition : Similar compounds have been noted for their ability to inhibit proteasomes, which play a critical role in regulating protein degradation and cell cycle progression. This inhibition can lead to apoptosis in cancer cells, making these compounds candidates for anticancer therapies .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Research indicates that certain analogs may offer neuroprotective effects, potentially beneficial for neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.

- Protective Group Chemistry : The use of tert-butoxycarbonyl (Boc) groups is common to protect amine functionalities during the synthesis process.

- Thioester Formation : A key step involves the formation of thioesters, which are crucial for the biological activity of the resulting compound.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study published in Cancer Research demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models. The mechanism was attributed to proteasome inhibition leading to increased levels of pro-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various amino acid derivatives against multi-drug resistant bacteria, this compound showed promising results, with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.